Brexpiprazole Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brexpiprazole is an atypical antipsychotic drug used primarily for the treatment of major depressive disorders and schizophrenia. . Brexpiprazole impurities are by-products or degradation products formed during the synthesis, storage, or handling of brexpiprazole. These impurities can affect the drug’s efficacy and safety, making their identification and quantification crucial.
准备方法
Synthetic Routes and Reaction Conditions
Brexpiprazole is synthesized from 7-(4-chlorobutoxy)quinolin-2(1H)-one and 1-(benzo[b]thiophen-4-yl)piperazine . The intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one is prepared from 7-hydroxy-quinolin-2(1H)-one and 1-bromo-4-chlorobutane at a temperature below 45°C . The crude intermediate is then treated with a resin in an alcohol solvent to remove impurities .
Industrial Production Methods
Industrial production of brexpiprazole involves using 1,4-butanediol as a key starting material, which is then diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . This process results in a novel intermediate with good yield and purity .
化学反应分析
Types of Reactions
Brexpiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is chemically stable in hydrolysis (acid, alkaline, and neutral), photolysis, and thermal degradation but unstable in oxidative degradation conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidative degradation.
Hydrolysis: Acidic and basic hydrolysis can be performed using hydrochloric acid and sodium hydroxide, respectively.
Photolysis and Thermal Degradation: These reactions are typically carried out under controlled light and temperature conditions.
Major Products Formed
The major products formed from these reactions include various degradation products and impurities such as N-oxide impurity .
科学研究应用
作用机制
Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors . This combined activity helps in modulating serotonin and dopamine levels in the brain, which is crucial for its therapeutic effects in treating psychiatric disorders .
相似化合物的比较
Brexpiprazole is structurally similar to aripiprazole but has different binding affinities for dopamine and serotonin receptors . Compared to aripiprazole, brexpiprazole has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms . Other similar compounds include:
Aripiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Sertraline: Often used in combination with brexpiprazole for treating post-traumatic stress disorder.
Brexpiprazole’s unique binding profile and lower intrinsic activity at the D2 receptor make it a valuable alternative in the treatment of psychiatric disorders .
属性
分子式 |
C30H36N4O4 |
---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
7-[4-[4-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C30H36N4O4/c35-29-11-7-23-5-9-25(21-27(23)31-29)37-19-3-1-13-33-15-17-34(18-16-33)14-2-4-20-38-26-10-6-24-8-12-30(36)32-28(24)22-26/h5-12,21-22H,1-4,13-20H2,(H,31,35)(H,32,36) |
InChI 键 |
IZTGBGRVYSMOEG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)CCCCOC4=CC5=C(C=C4)C=CC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。